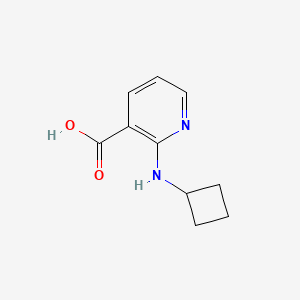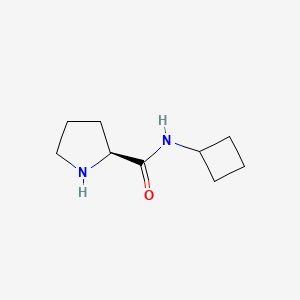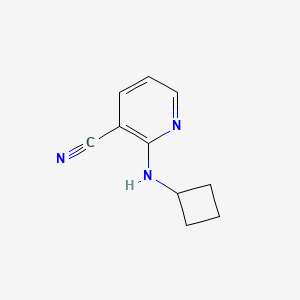
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol
Übersicht
Beschreibung
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol, or DMPE for short, is a heterocyclic compound with a wide range of applications in the scientific research community. It is a versatile compound that can be used as a reagent, catalyst, or reactant in a variety of reactions. DMPE is also a useful tool in biochemical and physiological studies due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol, a related compound, has been identified as an effective protecting group for methacrylic acid. It can be selectively removed after polymerization either chemically under alkaline conditions or thermally at temperatures at or above 110°C. This property makes it valuable for polymer chemistry applications (Elladiou & Patrickios, 2012).
Synthesis of Pyrazole Derivatives : In another study, the synthesis of new trihalomethylated and non-symmetrical substituted 2-(1H-pyrazolyl)-5-(1H-pyrazolylcarbonyl)pyridines was reported, highlighting the chemical versatility and reactivity of pyridine derivatives in creating complex molecules (Bonacorso et al., 2009).
Structural Characterization in Chemistry : The structural characterization of various compounds, such as the reaction of 2-hydroxyethylhydrazine with trifluoromethyl-β-diketone, has been investigated to understand the formation and properties of complex molecules (Montoya et al., 2007).
Crystal Structure Analysis : The crystal structure of zinc complexes with pyridine derivatives has been studied to understand their molecular geometry and potential applications in materials science (Wang et al., 2014).
Magnetic Relaxation in Lanthanide Complexes : The use of Schiff base ligands, including pyridine derivatives, in lanthanide(iii) complexes has been explored for their potential in magnetic relaxation, which is critical for applications in magnetic resonance imaging (MRI) and other technologies (Zhang et al., 2016).
Synthesis of Trifluoromethyl Ethers : The synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers from dithiocarbonates highlights the broad reactivity and applications of fluorinated pyridine derivatives (Inoue et al., 2015).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-(5-methylpyridin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-6-2-3-7(11-4-6)8(9,10)5-12/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJOKFADRDTWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-2-(5-methyl-pyridin-2-yl)-ethanol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)





![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

amine](/img/structure/B1399611.png)


